2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide
Description
The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a heterocyclic molecule featuring:
- A pyrazole core substituted with an amino group at position 5, an ethylamino group at position 3, and a 3-(o-tolyl)-1,2,4-oxadiazole moiety at position 2.
- An N-(3-methoxybenzyl)acetamide side chain, contributing to its lipophilic and hydrogen-bonding properties.
- Molecular formula: C₂₅H₂₆N₆O₃; molecular weight: 470.52 g/mol.
Properties
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O3/c1-4-26-23-20(24-28-22(30-34-24)18-11-6-5-8-15(18)2)21(25)31(29-23)14-19(32)27-13-16-9-7-10-17(12-16)33-3/h5-12H,4,13-14,25H2,1-3H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWMGKOLPULGFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide, with CAS number 1170177-02-2 and molecular formula , is a complex organic compound that incorporates multiple functional groups, including pyrazole and oxadiazole moieties. These structural features suggest potential biological activities, particularly in antibacterial and antifungal domains.
Chemical Structure and Properties
The compound's structure is characterized by:
- Molecular Weight : 461.5 g/mol
- Functional Groups :
- Pyrazole ring
- Oxadiazole ring
- Acetamide linkage
- Methoxybenzyl substituent
This diverse structure may confer distinct biological activities compared to simpler analogs.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for its potential in various biological assays.
Antibacterial Activity
Studies on similar compounds have shown significant antibacterial activity against various strains of bacteria. For instance, compounds with oxadiazole structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Control (Ciprofloxacin) | 2 | E. coli |
| Oxadiazole derivative | 3.12 - 12.5 | S. aureus |
Antifungal Activity
The antifungal potential of related oxadiazole compounds has also been explored. For example, a study reported that certain derivatives exhibited up to 86.1% inhibitory activity against Sclerotinia sclerotiorum, outperforming standard treatments like quinoxyfen .
| Compound | Inhibition Rate (%) | Target Fungus |
|---|---|---|
| Compound 13p | 86.1 | Sclerotinia sclerotiorum |
| Quinoxyfen | 77.8 | Sclerotinia sclerotiorum |
Case Studies and Research Findings
- Antimicrobial Screening : A recent study assessed the antimicrobial efficacy of several oxadiazole derivatives, including the compound . Results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The mechanism by which oxadiazoles exert their antimicrobial effects is hypothesized to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
- Cytotoxicity Studies : In vitro cytotoxicity assays have shown that certain derivatives maintain a favorable therapeutic index, indicating potential for development as therapeutic agents without significant toxicity to human cells .
Comparison with Similar Compounds
Structural and Electronic Features
The target compound shares structural motifs with several analogues, differing primarily in substituents and heterocyclic systems. Key comparisons include:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations:
Oxadiazole vs. Triazole Cores : The target compound’s 1,2,4-oxadiazole ring (electron-deficient) contrasts with triazole derivatives (e.g., ), which are more polar and capable of hydrogen bonding .
The 3-methoxybenzyl moiety (target) offers moderate electron-donating effects, whereas 2-chlorobenzyl () introduces electron-withdrawing properties, affecting solubility and receptor affinity .
Amino and Thioether Groups: Methylthio substituents (e.g., ) may improve membrane permeability but increase oxidative susceptibility compared to ethylamino groups in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
